molecular formula C13H7BrN2O3 B5548298 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

Cat. No. B5548298
M. Wt: 319.11 g/mol
InChI Key: JNGAODVEPDCLIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including those with pyrazolyl substituents, typically involves cyclization reactions. For instance, Padilla-Martínez et al. (2011) reported the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst. This method demonstrates a common approach to synthesizing chromen-2-one derivatives by exploiting the reactivity of phenylhydrazono precursors (Padilla-Martínez et al., 2011).

Molecular Structure Analysis

The molecular and supramolecular structures of these compounds can be elucidated using techniques like X-ray diffraction. The study by Padilla-Martínez et al. also highlighted the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, revealing important details about their crystalline forms and the orientation of substituent groups relative to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

The reactivity of chromen-2-one derivatives can vary widely depending on the substituents present. For example, the introduction of pyrazolyl groups can influence the compound's ability to undergo further chemical transformations. Alizadeh and Ghanbaripour (2013) described a one-pot synthesis method for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, demonstrating the versatility of chromen-2-ones as scaffolds for synthesizing various heterocyclic compounds (Alizadeh & Ghanbaripour, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The supramolecular architecture, as discussed by Padilla-Martínez et al., provides insights into the factors that influence these properties, including hydrogen bonding and π-stacking interactions (Padilla-Martínez et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to participate in chemical reactions, are defined by the molecular structure of the chromen-2-one derivatives. Studies like those conducted by Alizadeh and Ghanbaripour provide valuable information on the synthesis and potential reactivity of these compounds, offering a basis for further chemical modifications and applications (Alizadeh & Ghanbaripour, 2013).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6H-Benzo[c]chromen-6-ones, including compounds like 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one, are crucial in the synthesis of various heterocyclic compounds. These core structures find extensive applications due to their pharmacological importance. The synthetic protocols for such compounds have been reviewed, indicating the necessity for efficient and simple procedures involving Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds to produce biologically active molecules (Mazimba, 2016).

Development of Anticancer Agents

Pyrazoline derivatives, including those derived from compounds like this compound, have been a focus in the development of new anticancer agents. These compounds are gaining popularity due to their potential for dynamic applications in pharmaceutical chemistry. The synthesis and biological activity of pyrazoline derivatives have been extensively reviewed, highlighting their importance in anticancer research (Ray et al., 2022).

Antioxidant Properties

Chromones and their derivatives, including this compound, have been identified for their radical scavenging and antioxidant properties. These properties are crucial for developing therapeutic agents aimed at inhibiting or delaying cell impairment, which can lead to various diseases. A comprehensive review of over 400 naturally and synthetically derived chromone derivatives has been conducted to understand their antioxidant potential, indicating the significance of compounds like this compound in medicinal chemistry (Yadav et al., 2014).

Green Synthesis Approaches

The compound has also been implicated in green synthesis approaches, particularly in the multi-component synthesis of fused heterocyclic derivatives. Such methodologies emphasize atom economy and environmental friendliness, which are crucial in modern synthetic chemistry. The review highlights the synthesis of complex molecules via multi-component reactions, indicating the broader applicability of this compound in eco-friendly chemical synthesis processes (Dhanalakshmi et al., 2021).

properties

IUPAC Name

3-(4-bromopyrazole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O3/c14-9-6-15-16(7-9)12(17)10-5-8-3-1-2-4-11(8)19-13(10)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGAODVEPDCLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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